molecular formula C16H9Cl2F B11837068 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene

2-(2,4-Dichlorophenyl)-1-fluoronaphthalene

Cat. No.: B11837068
M. Wt: 291.1 g/mol
InChI Key: OAZJCRUFHXYBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-1-fluoronaphthalene (CAS 1361826-62-1) is a specialized organic compound with a molecular formula of C16H9Cl2F and a molecular weight of 291.15 g/mol . This chemical serves as a valuable building block in organic synthesis and is primarily used as a key intermediate in research and development for the pharmaceutical and agrochemical industries. Its structural features, incorporating both a naphthalene ring and a dichlorophenyl group, make it a versatile precursor for creating more complex molecules. The compound is offered with a high purity level, typically not less than 98% . It is supplied with comprehensive documentation, including detailed specifications and analytical data such as 1H-NMR spectra, to support rigorous research and quality control . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-11-6-8-13(15(18)9-11)14-7-5-10-3-1-2-4-12(10)16(14)19/h1-9H

InChI Key

OAZJCRUFHXYBAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 2,4 Dichlorophenyl 1 Fluoronaphthalene

Retrosynthetic Analysis of 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. semanticscholar.orgub.eduamazonaws.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection is the C-C bond between the naphthalene (B1677914) and the dichlorophenyl rings. This leads to two key synthons: a 1-fluoro-2-naphthyl synthon and a 2,4-dichlorophenyl synthon.

Target MoleculeKey DisconnectionSynthons
This compoundAryl-Naphthalene C-C Bond1-Fluoro-2-naphthyl synthon and 2,4-Dichlorophenyl synthon

This retrosynthetic approach suggests that the synthesis can be achieved by a cross-coupling reaction between a suitably functionalized 1-fluoronaphthalene (B124137) derivative and a 2,4-dichlorophenyl derivative. The subsequent sections will explore the forward synthesis of these precursors and their eventual coupling.

Construction of the 1-Fluoronaphthalene Core

A classic and widely used method for the introduction of fluorine into an aromatic ring is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium fluoroborate salt. patsnap.comchemicalbook.comguidechem.comwipo.intgoogle.com

The process for synthesizing 1-fluoronaphthalene from 1-naphthylamine (B1663977) can be summarized in the following steps:

Diazotization: 1-Naphthylamine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt. chemicalbook.comguidechem.com

Fluoroborate Salt Formation: The diazonium salt solution is then reacted with fluoroboric acid (HBF4) or a salt thereof to precipitate the diazonium fluoroborate. patsnap.comchemicalbook.comguidechem.com

Thermal Decomposition: The isolated and dried diazonium fluoroborate is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of 1-fluoronaphthalene. patsnap.comguidechem.com

An alternative to fluoroboric acid is the use of fluorophosphoric acid or its salts, which can also yield the desired 1-fluoronaphthalene upon thermal decomposition of the diazonium fluorophosphate (B79755) salt. patsnap.comgoogle.com

A more modern approach involves the use of 1,1-difluoroallenes as versatile building blocks. Indium(III)-catalyzed cationic cyclization of 1,1-difluoroallenes can produce 1-fluoronaphthalenes in good yields. oup.comoup.comresearchgate.net This method relies on the in situ generation of allylic CF2 cations, which then undergo ring construction. oup.comoup.comresearchgate.net The regioselectivity of this reaction is a key advantage, allowing for the controlled synthesis of specific isomers. The reaction is thought to proceed through a positively charged intermediate localized on the CF2 carbon, which is stabilized by the fluorine atoms and hyperconjugation. oup.comoup.com

CatalystSubstrateProductKey Feature
InBr31,1-Difluoroallenes1-FluoronaphthalenesRegioselective synthesis via cationic cyclization. oup.comoup.com

Transition metal-catalyzed reactions are powerful tools for the construction of complex cyclic systems, including the naphthalene core. researchgate.netfrontiersin.orgresearchgate.netnih.govacs.org These methods often involve the annulation of simpler starting materials, providing a high degree of atom economy and functional group tolerance. researchgate.net Palladium-catalyzed annulation of internal alkynes, for instance, can be used to synthesize highly substituted naphthalenes in a single step. acs.org Various transition metals, including gold, manganese, nickel, palladium, and silver, have been utilized in the synthesis of arylnaphthalene lignan (B3055560) lactones, demonstrating the versatility of these catalysts in forming the naphthalene ring system. frontiersin.orgresearchgate.netnih.gov These reactions can proceed through either intermolecular or intramolecular annulative cyclization pathways. researchgate.netnih.gov

Recent advancements have focused on the asymmetric synthesis of fluorinated naphthalene derivatives, which is crucial for the development of chiral pharmaceuticals. acs.orgacs.org Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives have been accessed through complementary synthetic strategies. acs.orgacs.org These methods often involve the careful optimization of reaction conditions to control stereoselectivity. acs.org Furthermore, copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes has been shown to produce biologically active 1,2-dihydronaphthalene-1-ol derivatives with excellent enantio- and diastereoselectivity. nih.gov These dihydronaphthalene intermediates can potentially be aromatized to yield the corresponding naphthalene derivatives.

Formation of the Aryl-Naphthalene C-C Bond at the 2-Position of the Naphthalene Core

Once the 1-fluoronaphthalene core is synthesized, the next critical step is the formation of the C-C bond between the 2-position of the naphthalene ring and the 2,4-dichlorophenyl ring. numberanalytics.comnih.gov Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation.

Several well-established cross-coupling reactions could be employed, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comresearchgate.netmdpi.comscite.aiclaremont.edu For the synthesis of this compound, this would entail the reaction of 1-fluoro-2-bromonaphthalene with 2,4-dichlorophenylboronic acid or a corresponding boronic ester. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide using a palladium or nickel catalyst. wikipedia.orgnih.govorganic-chemistry.orgnih.govnumberanalytics.com In this context, 1-fluoro-2-bromonaphthalene could be reacted with a (2,4-dichlorophenyl)zinc halide. This reaction is particularly useful for its high reactivity and ability to form C-C bonds involving sp2-hybridized carbons. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.netnih.gov While not a direct arylation of an aromatic C-H bond in this specific case, variations of this reaction could potentially be adapted for the desired transformation.

Coupling ReactionNaphthalene ReagentDichlorophenyl ReagentCatalyst
Suzuki-Miyaura1-Fluoro-2-bromonaphthalene2,4-Dichlorophenylboronic acidPalladium
Negishi1-Fluoro-2-bromonaphthalene(2,4-Dichlorophenyl)zinc halidePalladium or Nickel

The choice of coupling reaction would depend on the availability of starting materials, functional group compatibility, and desired yield and purity of the final product.

Palladium-Catalyzed Cross-Coupling of 1-Fluoronaphthalene Derivatives with 2,4-Dichlorophenyl Precursors.

The formation of the C-C bond between the C2 position of 1-fluoronaphthalene and the C1 position of the 2,4-dichlorobenzene ring is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and predictable reactivity. The general approach involves the coupling of a 1-fluoronaphthalene derivative, typically bearing a leaving group such as a halide (e.g., bromine or iodine) or a triflate at the 2-position, with a 2,4-dichlorophenyl organometallic reagent.

Suzuki-Miyaura Coupling (SMC) Strategies Employing Arylboron Reagents (e.g., 2,4-dichlorophenylboronic acid or esters).

The Suzuki-Miyaura coupling is a preeminent method for the synthesis of biaryl compounds, including this compound. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.

For the synthesis of the target compound, a plausible route involves the reaction of a 2-halo-1-fluoronaphthalene (where the halogen is typically bromine or iodine) with 2,4-dichlorophenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents a hypothetical reaction based on established Suzuki-Miyaura coupling methodologies for similar fluorinated biaryl compounds, as a specific documented synthesis for this compound is not readily available in the searched literature.

Entry Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 1-Fluoro-2-bromonaphthalene 2,4-Dichlorophenylboronic acid Pd(PPh₃)₄ (3) - Na₂CO₃ Toluene/EtOH/H₂O 100 Est. >85
Weak Base-Promoted Direct Cross-Coupling in the Context of Fluorine-Substituted Aryl Boron Compounds.

A significant challenge in the Suzuki-Miyaura coupling of fluorine-substituted arylboronic acids is the potential for protodeborylation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly pronounced under strongly basic conditions. To mitigate this, the use of weaker bases is often employed. Bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) can be effective in promoting the catalytic cycle while minimizing the degradation of the boronic acid.

Furthermore, the development of more stable organoboron reagents, such as naphthalene-1,8-diaminato (dan)-substituted aryl boron compounds, has been explored to enhance stability towards protodeborylation. These reagents exhibit diminished boron-Lewis acidity, rendering them more robust in the coupling reaction, even under milder, weak-base conditions.

Exploration of Buchwald-Hartwig Coupling Analogs for Aryl-Aryl Bond Formation.

While the Buchwald-Hartwig amination is renowned for the formation of carbon-nitrogen bonds, the underlying principles of its catalytic cycle can be adapted for carbon-carbon bond formation. This typically involves the use of specialized phosphine (B1218219) ligands that facilitate the reductive elimination of the biaryl product from the palladium center. For the synthesis of this compound, this would entail the coupling of a 2-halo-1-fluoronaphthalene with a 2,4-dichlorophenyl organometallic reagent, such as an organozinc or organomagnesium compound, under palladium catalysis with a suitable Buchwald-type ligand (e.g., SPhos, XPhos). While less common than the Suzuki-Miyaura coupling for this specific transformation, it represents a viable alternative, particularly when the corresponding boronic acid is unstable or difficult to access.

Other Metal-Catalyzed or Organocatalytic Arylation Methods.

Beyond palladium catalysis, other transition metals such as nickel and copper have been utilized for aryl-aryl bond formation. Nickel catalysts, in particular, are gaining attention due to their lower cost and unique reactivity profiles. A nickel-catalyzed Suzuki-Miyaura type reaction could be employed for the synthesis of the target compound, potentially offering different selectivity or functional group tolerance compared to palladium.

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for C-H arylation. While still a developing field for the synthesis of complex biaryls, methods involving aryne intermediates or radical-based pathways could potentially be adapted for the synthesis of this compound. For instance, the generation of a 1-fluoronaphthalyne intermediate followed by trapping with a 2,4-dichlorophenyl nucleophile could be a plausible, albeit challenging, route.

Orthogonality and Compatibility of Reaction Conditions in Multi-Step Syntheses.

In the context of synthesizing more complex molecules containing the this compound core, the orthogonality of the synthetic methods is paramount. Orthogonality refers to the ability to perform a sequence of reactions where each step proceeds with high selectivity and does not interfere with the functional groups or reactive sites intended for subsequent transformations.

For instance, if the 1-fluoronaphthalene or the 2,4-dichlorophenyl moiety contains other reactive handles (e.g., other halogen atoms, boronic esters, or triflates), the conditions for the initial cross-coupling must be chosen carefully to avoid undesired side reactions. The differential reactivity of various halogens in palladium-catalyzed cross-coupling (I > Br > Cl) can be exploited for sequential, site-selective functionalization. For example, a molecule containing both a bromo and a chloro substituent can often be selectively coupled at the bromo position, leaving the chloro group intact for a subsequent, different cross-coupling reaction under more forcing conditions. This orthogonal approach is crucial for the efficient and controlled construction of complex poly-functionalized aromatic compounds.

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity.

The choice of synthetic method for preparing this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and the need for functional group compatibility.

Table 2: Comparative Overview of Synthetic Methodologies This table provides a qualitative comparison based on general principles of the discussed reactions, as specific comparative data for the synthesis of this compound is not available in the searched literature.

Method Key Advantages Potential Challenges Typical Yields Selectivity
Suzuki-Miyaura Coupling High functional group tolerance, commercially available reagents, well-established and reliable. Potential for protodeborylation of the boronic acid, removal of boron-containing byproducts. High to Excellent Generally High
Buchwald-Hartwig Analog Can utilize alternative organometallic reagents (Zn, Mg), powerful ligands can overcome steric hindrance. Organozinc and -magnesium reagents are more sensitive to air and moisture. Good to High Good to High
Other Metal-Catalyzed Lower cost of catalysts (e.g., Nickel), potentially different reactivity and selectivity. Less developed than palladium catalysis, may require more optimization. Moderate to High Variable

| Organocatalytic Arylation | Metal-free conditions, avoids potential metal contamination of the product. | Often requires harsh reaction conditions, limited substrate scope, and can have lower yields. | Low to Moderate | Variable |

In general, the Suzuki-Miyaura coupling represents the most direct and likely highest-yielding approach for the synthesis of this compound, owing to its robustness and the commercial availability of the necessary building blocks. The judicious selection of a weak base and an appropriate palladium catalyst/ligand system would be key to maximizing efficiency and minimizing side reactions.

Green Chemistry Considerations in Synthetic Route Design

This section will, therefore, analyze the green chemistry aspects of a proposed synthetic route via a Suzuki-Miyaura coupling. Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances, improve energy efficiency, and reduce waste. nih.govresearchgate.net

Catalyst Selection and Efficiency: Palladium complexes are the most common catalysts for Suzuki reactions. researchgate.net From a green chemistry perspective, the ideal catalyst should have high activity and selectivity, allowing for very low catalyst loadings (reducing metal waste), and should be recyclable. researchgate.net While many processes use homogeneous palladium catalysts, which can be difficult to separate from the product, research has focused on developing heterogeneous catalysts or recyclable catalyst systems to improve sustainability. researchgate.net Nickel-based catalysts are also gaining attention as a lower-cost and more earth-abundant alternative to palladium for certain cross-coupling reactions. nih.govnih.gov

Solvent Choice: Organic solvents constitute a significant portion of the waste generated in pharmaceutical and chemical synthesis. nih.gov Traditional Suzuki reactions often use solvents like dioxane, toluene, or dimethylformamide (DMF), which have significant environmental, health, and safety concerns. A key goal in greening this process is the substitution of these solvents with more environmentally benign alternatives. researchgate.net Recent advancements have demonstrated successful Suzuki couplings in "green" solvents such as water, 2-methyltetrahydrofuran (B130290) (2-Me-THF), and tert-amyl alcohol. researchgate.netnih.govacs.org Water is particularly attractive due to its low cost, non-flammability, and lack of toxicity. researchgate.net

Energy Consumption: Many cross-coupling reactions require elevated temperatures for extended periods. The use of microwave irradiation has emerged as an alternative energy source that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often improving yields. researchgate.net

The following table outlines a comparison of potential reaction conditions for the proposed synthesis, evaluated based on green chemistry principles.

ParameterConventional ApproachGreener AlternativeGreen Chemistry Benefit
Catalyst Homogeneous Pd(PPh₃)₄Heterogeneous/Recyclable Pd catalyst; NiCl₂(PCy₃)₂Reduced metal waste, potential for catalyst reuse, use of more earth-abundant metals. researchgate.netnih.gov
Solvent Dioxane, Toluene, DMFWater, 2-Me-THF, tert-amyl alcoholReduced toxicity and environmental impact, improved safety, potential for solvent recycling. researchgate.netnih.gov
Base Strong inorganic bases (e.g., NaOH)Weaker, more benign bases (e.g., K₂CO₃, K₃PO₄)Reduced corrosivity (B1173158) and hazards.
Energy Input Conventional heating (reflux) for several hoursMicrowave irradiation for several minutesSignificant reduction in energy consumption and reaction time. researchgate.net
Waste Profile High E-Factor due to solvent use and catalyst wasteLower E-FactorMinimization of overall environmental footprint.

By strategically selecting less hazardous solvents, employing highly efficient and recyclable catalysts, and utilizing energy-efficient technologies like microwave heating, the synthesis of compounds like this compound can be designed to be significantly more sustainable and environmentally friendly. nih.gov

Mechanistic Studies of 2 2,4 Dichlorophenyl 1 Fluoronaphthalene Synthesis

Elucidation of Key Elementary Steps in Cross-Coupling Reactions

The formation of the C-C bond between the 2,4-dichlorophenyl and 1-fluoronaphthalene (B124137) moieties is most commonly accomplished via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This process involves a catalytic cycle comprising three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org

Oxidative Addition: This is the initial step of the catalytic cycle, where the palladium(0) catalyst reacts with an aryl halide (or triflate). numberanalytics.com The oxidation state of the metal center increases from 0 to +2. libretexts.org For the synthesis of 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene, this would involve either the oxidative addition of a 1-halo-2-fluoronaphthalene to the Pd(0) complex or the addition of 1,3-dichloro-4-iodobenzene. The choice of reactants depends on the specific synthetic strategy. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. berkeley.edu

Transmetalation: Following oxidative addition, the organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) complex. numberanalytics.com This step requires the activation of the organoboron compound by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center. nih.gov The halide or other leaving group on the palladium is replaced by the aryl group from the organoboron reagent.

Reductive Elimination: This is the final step in the catalytic cycle, where the two organic groups coupled on the palladium(II) center are eliminated to form the new C-C bond of the final product, this compound. numberanalytics.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.com For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the metal center. libretexts.org

Elementary Step Description Key Influencing Factors
Oxidative Addition The Pd(0) catalyst inserts into the aryl-halide bond, forming an arylpalladium(II) complex.Nature of the halide (I > Br > Cl), steric hindrance, ligand properties.
Transmetalation The organic group from the organometallic reagent is transferred to the arylpalladium(II) complex.Choice of base, solvent, nature of the organometallic reagent.
Reductive Elimination The two coupled organic groups are eliminated from the palladium center, forming the product and regenerating Pd(0).Ligand sterics and electronics, geometry of the complex (must be cis).

The choice of catalyst system is paramount for a successful cross-coupling reaction. While palladium is the primary catalyst, other metals can be used as co-catalysts to enhance efficiency. Palladium/copper cooperative catalysis is particularly relevant in Sonogashira coupling (coupling of aryl halides with terminal alkynes) and has also been shown to be beneficial in certain Suzuki-Miyaura couplings. numberanalytics.comrsc.org In the context of Suzuki-Miyaura reactions, copper salts can sometimes stabilize organoboron reagents, particularly those prone to degradation. researchgate.net The synergistic action between palladium and another metal can lead to improved reaction rates and yields. nih.gov

Fluorine-substituted aryl boron compounds are particularly susceptible to protodeborylation. researchgate.netresearchgate.net The presence of electronegative fluorine atoms, especially in the ortho position, can accelerate this unwanted reaction. researchgate.net The mechanism of protodeborylation is highly dependent on the reaction pH. wikipedia.org Strategies to mitigate this issue include the use of more stable boronate esters (e.g., MIDA boronates or naphthalene-1,8-diaminato (dan)-substituted aryl boron compounds) or careful control of the reaction conditions, such as the choice of base and solvent. researchgate.net

Factor Effect on Protodeborylation Mitigation Strategy
Fluorine Substituents Electron-withdrawing fluorine atoms, especially ortho to the boronic acid group, increase susceptibility.Use of stabilizing boronate esters.
Base Strong bases can promote the formation of species that are more prone to protodeborylation.Use of weaker bases, careful selection of base/solvent system.
pH Both acidic and basic conditions can catalyze protodeborylation, depending on the substrate.Maintaining a neutral or near-neutral pH where possible.
Temperature Higher temperatures can increase the rate of this side reaction.Running the reaction at the lowest effective temperature.

Detailed Analysis of Cationic Cyclization Mechanisms for Fluoronaphthalene Formation

While cross-coupling is used to join the two aryl rings, the synthesis of the 1-fluoronaphthalene precursor itself can involve different mechanistic pathways. One classical method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. This reaction proceeds through the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding amine (1-naphthylamine). patsnap.comchemicalbook.com

The mechanism involves the formation of an aryl cation intermediate upon the loss of nitrogen gas (N₂) from the diazonium salt. This highly reactive aryl cation is then captured by the fluoride (B91410) ion from the fluoroborate counter-ion to form the 1-fluoronaphthalene product. Although not a cyclization reaction in the traditional sense of forming a new ring, the formation and subsequent reaction of this cationic intermediate is the key step in forming the C-F bond.

Kinetic Investigations of Reaction Rates and Identification of Rate-Determining Steps

For example, in many Suzuki-Miyaura couplings, transmetalation is often found to be the rate-determining step. nih.gov Kinetic analyses, such as reaction progress kinetic analysis (RPKA), can be employed to determine the order of the reaction with respect to each component (catalyst, substrates, base) and to build a rate law that is consistent with a proposed mechanism. researchgate.net Identifying the RDS allows for the targeted optimization of the reaction; for instance, if transmetalation is rate-limiting, one might focus on altering the base or solvent to accelerate this specific step.

Identification and Characterization of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states in a catalytic cycle provide the most definitive evidence for a proposed mechanism. In the synthesis of this compound, the key reactive intermediates would be the various palladium complexes within the catalytic cycle, such as the Pd(0) resting state, the arylpalladium(II) halide complex formed after oxidative addition, and the diarylpalladium(II) complex formed after transmetalation. researchgate.netresearchgate.netsemanticscholar.orginternationaljournalssrg.org

These species are often short-lived and present in low concentrations, making their isolation and characterization challenging. However, techniques such as nuclear magnetic resonance (NMR) spectroscopy (including low-temperature NMR), X-ray crystallography of stable analogues, and computational methods like Density Functional Theory (DFT) can be used to identify these intermediates and to calculate the energy profiles of the reaction, including the structures and energies of the transition states. researchgate.net For example, DFT calculations can model the transition state for the oxidative addition of 1-fluoro-2-iodonaphthalene (B2578939) to a Pd(0) complex, providing insight into the energetics of this crucial step. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 2,4 Dichlorophenyl 1 Fluoronaphthalene

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed map of the molecular framework.

Chemical Shift Perturbations Induced by Fluorine and Chlorine Substituents

The electron-withdrawing nature of the fluorine and chlorine substituents would significantly influence the chemical shifts of the protons and carbons in both the naphthalene (B1677914) and dichlorophenyl ring systems. The fluorine atom at the C1 position of the naphthalene ring is expected to exert a strong deshielding effect on adjacent protons and carbons. Similarly, the chlorine atoms at the C2 and C4 positions of the phenyl ring would perturb the electronic environment of the aromatic protons and carbons of that ring. By comparing the observed chemical shifts to those of unsubstituted naphthalene and chlorobenzene, the magnitude of these perturbations could be quantified, offering insights into the electronic distribution within the molecule.

Spin-Spin Coupling Analysis (e.g., ¹⁹F-¹H, ¹⁹F-¹³C) for Structural Elucidation

Scalar coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei would provide crucial connectivity information. For instance, coupling between the fluorine atom and the proton at the C8 position of the naphthalene ring (a through-space interaction known as a peri-interaction) would be a key indicator of the substitution pattern. Furthermore, ¹⁹F-¹³C coupling constants over one, two, and three bonds would help to definitively assign the carbon signals of the fluorinated naphthalene ring. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in correlating the proton, carbon, and fluorine signals, ultimately leading to an unambiguous assignment of the entire molecular structure.

Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data Hypothetical ¹⁹F NMR Data
Chemical Shift (ppm) Multiplicity Proton
8.0 - 8.2mAromatic
7.2 - 7.9mAromatic

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, the exact molecular formula can be established. For this compound (C₁₆H₈Cl₂F), the expected monoisotopic mass would be calculated and compared to the experimentally measured value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key feature in the mass spectrum, aiding in the confirmation of the presence of two chlorine atoms in the molecule.

Hypothetical HRMS Data
Calculated Monoisotopic Mass (C₁₆H₈³⁵Cl₂F) [Precise Mass]
Measured Monoisotopic Mass [Precise Mass ± Error]
Molecular Formula C₁₆H₈Cl₂F
Isotopic Pattern Consistent with two chlorine atoms

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsion angles. This technique would confirm the connectivity of the atoms and provide insights into the molecule's conformation in the solid state, including the dihedral angle between the naphthalene and dichlorophenyl ring systems. The crystal packing arrangement, including any intermolecular interactions such as π-stacking or halogen bonding, would also be elucidated.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint." For this compound, characteristic absorption bands in the FTIR spectrum and scattering peaks in the Raman spectrum would correspond to specific bond vibrations, such as C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-F and C-Cl stretching vibrations. Analysis of these vibrational modes would complement the data from other techniques and provide further confirmation of the molecular structure.

Hypothetical Vibrational Spectroscopy Data
Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-F Stretch1250 - 1000
C-Cl Stretch850 - 550

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Extended Aromatic Systems

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to absorb ultraviolet light, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The resulting UV-Vis spectrum would show one or more absorption bands, with the wavelength of maximum absorbance (λ_max) providing information about the energy of these electronic transitions. The shape and intensity of the absorption bands can also be influenced by the substituents on the aromatic rings.

Hypothetical UV-Vis Spectroscopy Data
Solvent [e.g., Methanol, Cyclohexane]
λ_max (nm) [Wavelength(s) of maximum absorbance]
Molar Absorptivity (ε) [Value(s) at λ_max]

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.

Theoretical and Computational Investigations of 2 2,4 Dichlorophenyl 1 Fluoronaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for studying the electronic structure of organic molecules. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size. Such calculations would elucidate the fundamental electronic properties that govern the molecule's stability, reactivity, and intermolecular interactions.

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. For 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene, this would involve calculating key bond lengths, bond angles, and dihedral angles.

A crucial aspect of this analysis is the exploration of the conformational landscape. The molecule's structure is not rigid; rotation can occur around the single bond connecting the dichlorophenyl group to the fluoronaphthalene core. A computational scan of the dihedral angle between the two aromatic rings would reveal the energies of different rotational isomers (rotamers). This would identify the lowest-energy (most stable) conformation and any energy barriers to rotation.

Table 5.1.1: Hypothetical Optimized Geometric Parameters for the Lowest-Energy Conformer of this compound (Note: This data is illustrative as no published values are available.)

ParameterValue
C-C (inter-ring) Bond Length1.49 Å
C-F Bond Length1.36 Å
C-Cl (ortho) Bond Length1.74 Å
C-Cl (para) Bond Length1.73 Å
Dihedral Angle (Naphthyl-Phenyl)55°

Understanding how electrons are distributed across the molecule is key to predicting its interactions. Charge distribution analysis assigns partial atomic charges to each atom, indicating regions of local electron excess or deficiency. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed.

This information is visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, negative potential would be expected around the electronegative fluorine and chlorine atoms, while the hydrogen atoms and aromatic rings would exhibit areas of positive potential.

Table 5.1.2: Hypothetical Partial Atomic Charges for Selected Atoms in this compound (NBO Analysis) (Note: This data is illustrative as no published values are available.)

AtomPartial Charge (e)
F-0.25
Cl (ortho)-0.15
Cl (para)-0.12
C (attached to F)+0.28
C (attached to Phenyl)-0.05

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap implies higher reactivity. Analysis would also involve visualizing the spatial distribution of the HOMO and LUMO across the molecule to predict sites of reaction.

Table 5.1.3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative as no published values are available.)

OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-1.2 eV
HOMO-LUMO Gap5.3 eV

Computational Modeling of Synthetic Reaction Pathways

Computational chemistry can also be used to model the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. This involves mapping the energy changes as reactants are converted into products.

To understand a reaction mechanism, one must identify the transition state (TS)—the highest energy point along the reaction pathway. Computational algorithms can search for the specific geometry of the TS. Once found, its structure provides a snapshot of the bond-breaking and bond-forming processes.

An Intrinsic Reaction Coordinate (IRC) calculation would then be performed. This analysis maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species.

The synthesis of this compound likely involves steps to introduce the fluorine atom onto the naphthalene (B1677914) core (e.g., via a Schiemann reaction from an amine) and to form the carbon-carbon bond between the two aromatic rings (e.g., via a Suzuki or Stille cross-coupling reaction).

Computational modeling of these steps would involve calculating the energies of all reactants, intermediates, transition states, and products. This would generate an energetic profile (a reaction coordinate diagram) for each synthetic step, allowing for the determination of activation energies and reaction enthalpies. This data helps to understand the feasibility of a proposed synthetic route and can guide the optimization of reaction conditions.

Table 5.2.2: Hypothetical Energetic Profile for a Key Synthetic Step (e.g., C-C Cross-Coupling) (Note: This data is illustrative as no published values are available.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Oxidative Addition TS+15.2
Intermediate-5.4
Transmetalation TS+12.8
Reductive Elimination TS+21.5
Products-10.7

Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. dtic.mildtic.mil These theoretical predictions are invaluable in the interpretation and assignment of complex experimental spectra. Methodologies such as DFT and Time-Dependent DFT (TD-DFT) are employed to calculate parameters for NMR, IR, and UV-Vis spectroscopy. dtic.milmanchester.ac.ukmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts using computational methods is a standard procedure in structure elucidation. nih.gov Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For organofluorine compounds, specialized basis sets may be employed to accurately account for the electronic environment of the fluorine nucleus. nih.govmdpi.com Theoretical calculations provide chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei, which can be correlated with experimental data to confirm the molecular structure.

Below is an illustrative table of predicted NMR chemical shifts for this compound, which would be generated from such calculations.

Table 1: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound This data is exemplary and intended to illustrate the output of computational models.

Atom TypePredicted Chemical Shift (ppm)
¹H (Naphthalene)7.5 - 8.2
¹H (Dichlorophenyl)7.3 - 7.6
¹³C (C-F)155 - 165
¹³C (C-Cl)130 - 140
¹³C (Aromatic)110 - 150
¹⁹F-110 to -125

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule's normal modes. dtic.milresearchgate.net DFT calculations can predict the frequencies and intensities of these vibrations. dtic.milnih.govnih.gov Due to approximations in the theoretical models and the absence of anharmonicity, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These predicted spectra are crucial for assigning specific absorption bands to the corresponding molecular vibrations, such as C-H, C-F, and C-Cl stretching and bending modes. researchgate.net

The following table provides examples of predicted vibrational frequencies for key functional groups within the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This data is exemplary and intended to illustrate the output of computational models.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-F Stretch1250 - 1100
C-Cl Stretch850 - 750
Aromatic C-H Out-of-Plane Bend900 - 675

UV-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to predict the electronic absorption spectra of molecules. rsc.orgrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results allow for the prediction of the maximum absorption wavelength (λmax) and can provide insight into the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of aromatic and substituted aromatic compounds. mdpi.comchemrxiv.org

An example of data that would be obtained from a TD-DFT calculation is shown below.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound This data is exemplary and intended to illustrate the output of computational models.

Predicted λmax (nm)Excitation Energy (eV)Major Contribution
2355.28π → π
2804.43π → π
3153.94π → π*

Non-Covalent Interaction (NCI) Analysis within the Molecular Structure

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within a single molecule (intramolecular) or between molecules (intermolecular). nih.govresearcher.lifemdpi.com The method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). github.io The analysis generates 3D isosurfaces that highlight regions of non-covalent interactions.

These isosurfaces are color-coded to differentiate the nature of the interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions, primarily of the van der Waals type. mdpi.comjussieu.fr

Red surfaces denote strong repulsive interactions, often associated with steric clashes in crowded regions of a molecule. jussieu.fr

The table below summarizes the types of intramolecular non-covalent interactions that would be investigated using NCI analysis for this compound.

Table 4: Potential Intramolecular Non-Covalent Interactions in this compound for NCI Analysis This data is exemplary and based on the anticipated chemical structure.

Interaction TypeInvolved MoietiesExpected NCI Visualization
van der WaalsBetween the faces of the naphthalene and dichlorophenyl rings.A broad, green-colored isosurface located between the aromatic rings.
Steric RepulsionBetween the fluorine atom at C1 and the chlorine atom at C2' of the phenyl ring.A reddish-colored isosurface in the region between the F and Cl atoms.
Steric RepulsionBetween hydrogen atoms on adjacent rings.Small, localized red or reddish-brown isosurfaces.
Halogen-π InteractionBetween a chlorine atom and the π-system of the naphthalene ring.A localized green or bluish-green isosurface.

Chemical Reactivity and Synthetic Transformations of 2 2,4 Dichlorophenyl 1 Fluoronaphthalene

Electrophilic Aromatic Substitution Reactions on the Fluoronaphthalene Moiety

Electrophilic aromatic substitution (EAS) on the naphthalene (B1677914) core of 2-(2,4-dichlorophenyl)-1-fluoronaphthalene is a complex process influenced by the directing effects of the existing substituents. In general, naphthalene is more reactive towards electrophiles than benzene (B151609), with substitution favoring the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. researchgate.netnih.govpressbooks.pub

In this specific molecule, the C1 position is blocked by a fluorine atom, and the C2 position is occupied by the dichlorophenyl group. The remaining open positions on the naphthalene ring system are C3, C4, C5, C6, C7, and C8. The directing effects of the C1-fluoro and C2-dichlorophenyl substituents must be considered to predict the most likely sites of electrophilic attack.

Fluorine (C1): As a halogen, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate sigma complex. pressbooks.publibretexts.org In this case, the ortho position is C2 (blocked) and the para position is C4. Therefore, the fluorine atom directs incoming electrophiles primarily to the C4 position.

2-(2,4-Dichlorophenyl) group (C2): This aryl substituent is generally considered to be weakly deactivating or weakly activating. Its effect is complex, involving both inductive and resonance contributions. As a bulky group, it will sterically hinder attack at the adjacent C3 position. It will primarily direct incoming electrophiles to the unoccupied α-positions, C5 and C8, which are electronically favored in the naphthalene system.

The interplay of these effects suggests that electrophilic attack is most likely to occur at the C4, C5, and C8 positions. The precise outcome would depend on the specific electrophile and reaction conditions, which can favor either kinetic or thermodynamic control. For instance, nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield a mixture of isomers, with the C4-substituted product being significant due to the directing effect of fluorine.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Fluoronaphthalene Moiety

Position Electronic Effect (Fluorine) Electronic Effect (Aryl Group) Steric Hindrance Predicted Reactivity
C3 meta ortho (hindered) High Low
C4 para (favored) meta Low High
C5 - para (favored α-position) Low High
C6 - - Low Moderate
C7 - - Low Moderate

Functionalization and Derivatization of the Dichlorophenyl Ring

The dichlorophenyl ring offers several avenues for further functionalization. The two chlorine atoms are strong electron-withdrawing groups, making the ring electron-deficient and generally deactivated towards electrophilic aromatic substitution. However, they are ortho, para-directors. The positions available for substitution are C3, C5, and C6 of the dichlorophenyl ring.

Given the existing substitution pattern (chlorines at C2' and C4'), incoming electrophiles would be directed to the positions ortho and para to them.

The C2'-chloro group directs to the C3' and C5' positions.

The C4'-chloro group directs to the C3' and C5' positions.

Therefore, electrophilic substitution on the dichlorophenyl ring, while likely requiring harsh conditions, would be expected to occur at the C3' and/or C5' positions.

A more versatile strategy for functionalizing this ring is through metal-halogen exchange or directed ortho-metalation. Treatment with a strong organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) could potentially lead to selective lithiation. The most acidic proton is likely at the C3' position, flanked by two electron-withdrawing chloro groups. The resulting aryllithium intermediate could then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups.

Reactivity of the Aryl-Fluorine Bond: Nucleophilic Aromatic Substitution

The carbon-fluorine bond on an aromatic ring is typically very strong. However, in the context of nucleophilic aromatic substitution (SₙAr), fluoride (B91410) can be an excellent leaving group. masterorganicchemistry.comstackexchange.com This is because the rate-determining step in an SₙAr reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex. libretexts.org The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby accelerating the reaction. stackexchange.com

For an SₙAr reaction to occur on the fluoronaphthalene moiety, the ring must be sufficiently activated by electron-withdrawing groups positioned ortho or para to the fluorine. In this compound, the dichlorophenyl group at the C2 position is not a strong electron-withdrawing group in the context required to activate the C1-fluorine for SₙAr. Therefore, direct displacement of the fluoride by common nucleophiles under standard SₙAr conditions is expected to be difficult.

However, under forcing conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) or through transition-metal catalysis, substitution of the fluorine might be achievable. For example, reactions with strong nucleophiles like alkoxides or amines could potentially replace the fluorine atom.

Table 2: Relative Reactivity of Halogens as Leaving Groups in SₙAr

Halogen Electronegativity C-X Bond Strength Leaving Group Ability in SₙAr
F 3.98 High Excellent
Cl 3.16 Moderate Good
Br 2.96 Moderate Moderate
I 2.66 Low Fair

This order is often the reverse of what is observed in Sₙ1 and Sₙ2 reactions, where bond strength is more critical in the rate-determining step. masterorganicchemistry.com

Hydrogenation and Reduction Chemistry on the Aromatic Core

The aromatic rings of this compound can be reduced under catalytic hydrogenation conditions. The naphthalene system is generally more susceptible to reduction than the benzene ring.

Depending on the catalyst (e.g., Pd, Pt, Rh, Ru) and reaction conditions (temperature, pressure), selective reduction of one or both rings of the naphthalene moiety can be achieved.

Partial Hydrogenation: Mild conditions would likely lead to the selective reduction of the unsubstituted ring of the naphthalene core, yielding a tetralin derivative (1,2,3,4-tetrahydro-2-(2,4-dichlorophenyl)-1-fluoronaphthalene).

Full Hydrogenation: More forcing conditions (higher pressure, more active catalyst) could lead to the complete saturation of the naphthalene system to form a decalin derivative.

The dichlorophenyl ring is more resistant to hydrogenation and would require more vigorous conditions for reduction. It is also possible to achieve reductive dechlorination (hydrodehalogenation) of the C-Cl bonds, replacing them with C-H bonds, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This reaction often competes with ring hydrogenation.

Oxidation Reactions

The naphthalene ring system is susceptible to oxidation, often more so than a simple benzene ring. researchgate.net The reaction outcome is highly dependent on the oxidizing agent and conditions.

Strong Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions can lead to oxidative cleavage of the aromatic rings, potentially forming phthalic acid derivatives. For this molecule, oxidation could cleave the unsubstituted ring of the naphthalene moiety to yield a substituted benzoic acid derivative.

Selective Oxidation: Milder oxidation might lead to the formation of quinones. For the naphthalene system, this would likely involve oxidation of the unsubstituted ring to form a naphthoquinone derivative.

The dichlorophenyl ring is relatively resistant to oxidation due to the deactivating effect of the chlorine atoms.

Palladium-Catalyzed C-H Functionalization Opportunities for Further Complexity

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds (C-C, C-N, C-O) without the need for pre-functionalized substrates. nih.gov This methodology often relies on a directing group to control the regioselectivity.

In this compound, several C-H bonds are potential targets for functionalization. While the fluorine and chlorine atoms are not typically strong directing groups in this context, synthetic modifications could introduce a suitable directing group. For example, if a functional group like an amide or a pyridine were introduced onto either ring system, it could direct a palladium catalyst to activate a specific ortho C-H bond.

On the Naphthalene Moiety: A directing group at the C3 position could facilitate C-H activation at the C4 position. More advanced methods using templates can even achieve meta or para C-H functionalization. nih.gov

On the Dichlorophenyl Moiety: A directing group at the C5' position could enable functionalization at the C6' position.

This strategy offers a highly versatile and atom-economical approach to building molecular complexity from the core structure of this compound, allowing for the synthesis of a diverse library of derivatives for further investigation.

Pioneering New Frontiers in Chemical Synthesis: The Advanced Applications of this compound

The field of synthetic organic chemistry is continually evolving, driven by the quest for novel molecules with unique properties and functionalities. In this pursuit, the development and utilization of highly functionalized building blocks are of paramount importance. Among these, this compound has emerged as a compound of significant interest, offering a versatile scaffold for the construction of complex molecular architectures. Its unique combination of a fluorinated naphthalene core and a dichlorophenyl substituent provides a rich platform for a variety of advanced synthetic transformations. This article explores the sophisticated applications of this compound in several key areas of modern chemical synthesis.

Advanced Synthetic Applications of 2 2,4 Dichlorophenyl 1 Fluoronaphthalene

The strategic placement of fluorine and chlorine atoms on the biaryl framework of 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene imparts distinct reactivity and properties, making it a valuable precursor in advanced synthetic methodologies.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that have garnered considerable attention due to their unique electronic and photophysical properties. The synthesis of extended and functionalized PAHs is a significant area of research with potential applications in materials science and organic electronics. This compound can serve as a key starting material for the construction of larger PAH systems through intramolecular cyclization reactions.

The presence of the ortho-fluorine atom and the chlorine atoms on the phenyl ring allows for selective C-H and C-halogen bond activation, facilitating the formation of new carbon-carbon bonds. For instance, transition-metal-catalyzed intramolecular dehydrogenative cyclization or dehydrohalogenative cyclization can lead to the formation of novel, extended PAH frameworks. The specific substitution pattern of the starting material can direct the regioselectivity of these cyclizations, enabling the synthesis of well-defined PAH architectures that are otherwise difficult to access.

Table 1: Potential PAH Scaffolds from this compound

Starting MaterialPotential Cyclization StrategyResulting PAH Scaffold
This compoundIntramolecular Dehydrofluorinative/Dehydrochlorinative CouplingSubstituted Dibenzo[a,c]phenazine analogues
This compoundReductive Aromatization of intermediate dihydro-PAHsFunctionalized Benzo[ghi]fluoranthene derivatives

This table presents hypothetical transformations based on known reactivity patterns of similar compounds, as direct experimental data for this compound in these specific applications is not extensively documented in publicly available literature.

Organofluorine compounds are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. researchgate.netelsevierpure.com The 1-fluoronaphthalene (B124137) moiety of this compound serves as a valuable synthon for the introduction of a fluorinated aromatic unit into more complex molecules. The fluorine atom can modulate the electronic properties and metabolic stability of the target compounds.

Through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the dichlorophenyl group can be further functionalized. This allows for the construction of a diverse array of complex organofluorine compounds with precisely controlled architectures. The combination of the fluorinated naphthalene (B1677914) and the modifiable dichlorophenyl ring offers a dual-handle approach for building molecular complexity.

The design and synthesis of novel ligands for transition-metal catalysis is a cornerstone of modern organic synthesis. The rigid and sterically defined structure of this compound makes it an attractive scaffold for the development of new chiral and achiral ligands. Functional groups capable of coordinating to metal centers can be introduced onto the naphthalene or phenyl rings through selective transformations.

For instance, the chlorine atoms can be replaced with phosphine (B1218219) or amine functionalities via nucleophilic aromatic substitution or cross-coupling reactions. The resulting ligands could find applications in asymmetric catalysis, where the defined steric environment around the metal center is crucial for achieving high enantioselectivity. Furthermore, the inherent chirality of appropriately substituted derivatives of this compound could be exploited in the design of novel chiral ligands.

In a similar vein, this compound can be envisioned as a building block for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). The biaryl structure can act as a rigid strut, and further functionalization can provide the necessary connectivity points for the formation of extended three-dimensional networks.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. rsc.orgcam.ac.uknih.gov The this compound scaffold is well-suited for DOS strategies due to the presence of multiple, orthogonally reactive sites.

A DOS library based on this scaffold could be generated by systematically varying the substituents at the fluorine, chlorine, and other positions on the aromatic rings. For example, the fluorine atom can be displaced by a range of nucleophiles, while the chlorine atoms can be subjected to various cross-coupling reactions. This multi-directional approach to functionalization can rapidly generate a large collection of structurally diverse naphthalene derivatives.

Table 2: Potential Diversity-Oriented Synthesis Pathways

Reaction SiteTransformationReagent ClassResulting Functionality
C1-FNucleophilic Aromatic SubstitutionAlkoxides, Amines, ThiolsEthers, Amines, Thioethers
C2'-Cl, C4'-ClSuzuki-Miyaura CouplingBoronic Acids/EstersAryl, Heteroaryl, Alkyl
C2'-Cl, C4'-ClBuchwald-Hartwig AminationPrimary/Secondary AminesSubstituted Anilines
Naphthalene RingElectrophilic Aromatic SubstitutionNitrating/Halogenating AgentsNitro, Halogen groups

This table illustrates potential synthetic routes to generate a library of compounds from the parent scaffold.

The unique electronic and steric properties of this compound can be harnessed in the development of new chemical reagents. For example, upon conversion to a Grignard or organolithium reagent, it could serve as a bulky and electron-rich nucleophile in organic synthesis.

Furthermore, derivatives of this compound could be developed as novel fluorinating or halogenating reagents. The specific arrangement of the substituents could influence the reactivity and selectivity of such reagents. While the direct application of this compound as a reagent is not yet widely reported, its structural features suggest a latent potential for the development of new and useful synthetic tools.

Future Research Directions and Unresolved Questions

Development of More Sustainable and Atom-Economical Synthetic Approaches

A primary challenge in contemporary synthesis is the reduction of chemical waste and improvement of resource efficiency. The concept of atom economy, which measures how many atoms from the reactants are incorporated into the final product, is a critical metric for "green" chemistry. rsc.orgjk-sci.com

Furthermore, the development of catalytic systems based on earth-abundant metals like nickel, iron, or cobalt presents a sustainable alternative to precious metals like palladium. mdpi.comnih.govresearchgate.net While palladium is a highly effective catalyst, its cost and scarcity are significant drawbacks. mdpi.com Research into first-row transition metal catalysts for the synthesis of complex biaryls is a burgeoning field that promises to lower costs and reduce reliance on precious metals. mdpi.comnih.gov

Table 1: Comparison of Synthetic Approaches for Biaryl Synthesis
ApproachKey FeaturesAdvantagesFuture Research Goals for 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene
Traditional Cross-Coupling (e.g., Suzuki, Stille)Requires pre-functionalization of both aryl partners (e.g., boronic acids, stannanes).Reliable, high-yielding, well-understood.Develop milder conditions; replace toxic reagents (e.g., organotins).
Direct C-H ArylationCouples an aryl halide with an unfunctionalized arene C-H bond.Higher atom economy, fewer synthetic steps, reduced waste. researchgate.netAchieve high regioselectivity; develop catalysts that function at lower temperatures. thieme-connect.com
Dehydrogenative C-H/C-H CouplingCouples two unfunctionalized arenes directly.Highest atom economy (only H₂ is a byproduct), fewest steps. nih.govOvercome challenges in cross-selectivity; design catalysts to favor the desired product over homocoupling.

Deeper Mechanistic Understanding of Complex Catalytic Transformations

The efficiency and selectivity of any catalytic reaction are governed by its underlying mechanism. For palladium-catalyzed cross-couplings used to form the biaryl core of this compound, the catalytic cycle involves intricate steps of oxidative addition, transmetalation, and reductive elimination. mit.eduillinois.eduresearchgate.net While the general pathway is understood, subtle factors can dramatically influence the outcome.

Unresolved questions that demand further investigation include:

The precise role of ligands: How do different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands influence the rate-limiting step? illinois.edu Can ligands be designed to prevent catalyst deactivation or promote the difficult reductive elimination from sterically hindered intermediates?

Catalyst resting states: Identifying the dominant, off-cycle catalyst state is crucial for optimizing reaction conditions. Is the resting state a result of slow oxidative addition or a reluctant reductive elimination? Answering this can guide adjustments in temperature, concentration, or ligand choice. nih.gov

Side reactions: The formation of homocoupled byproducts or isomers remains a challenge. A deeper mechanistic insight, potentially gained through advanced techniques like in-situ mass spectrometry, can help elucidate the pathways leading to these undesired products and inform strategies to suppress them. uvic.ca

By gaining a more profound understanding of these catalytic nuances, chemists can develop more robust and efficient protocols, potentially enabling the synthesis of this compound under milder conditions, with lower catalyst loadings, and in higher purity.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has transitioned from a specialized tool to an indispensable partner in modern chemical research. ifes.edu.br Techniques like Density Functional Theory (DFT) allow for the in silico prediction of molecular properties, including electronic structure, stability, and reactivity, before a single experiment is performed. nih.govbaranlab.org

For this compound, computational studies could open several research avenues:

Predicting Physicochemical Properties: DFT calculations can predict the electronic properties of this molecule and its derivatives. For example, modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into its potential as an organic semiconductor or in optoelectronic applications. nih.govmdpi.com

Designing for Reactivity: By computationally modeling the transition states of potential reactions, researchers can predict which positions on the aromatic rings are most susceptible to further functionalization. This allows for the rational design of derivatives with tailored reactivity for subsequent synthetic transformations.

Virtual Screening: An extensive library of virtual derivatives of this compound could be created by adding various functional groups. Computational tools can then rapidly screen this library to identify candidates with desired properties (e.g., specific absorption spectra, dipole moments, or potential biological activity), prioritizing the most promising candidates for laboratory synthesis. nih.gov

This predictive power accelerates the discovery process, saving significant time and resources by focusing experimental efforts on molecules with the highest probability of success.

Emerging Methodologies for Fluorine Introduction and Aryl-Aryl Coupling

The fields of C-F bond formation and C-C bond formation are continuously evolving, offering new and powerful tools for constructing molecules like this compound.

Fluorine Introduction: Traditionally, introducing a fluorine atom onto an aromatic ring involves harsh conditions or multi-step sequences. "Late-stage fluorination"—the introduction of fluorine at a late step in a synthetic sequence—is a highly sought-after goal as it allows for the rapid generation of fluorinated analogues from advanced intermediates. harvard.edursc.orgacs.orgnih.gov Emerging methods that could be applied to the synthesis of fluoronaphthalene precursors or related structures include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for C-F bond formation. nih.govmdpi.comacs.orgnih.govresearchgate.net Future work could explore the direct fluorination of a 2-(2,4-Dichlorophenyl)naphthalene precursor using these light-mediated techniques, bypassing the need to start with a pre-fluorinated building block.

C-H Fluorination: Although challenging, the direct conversion of a C-H bond to a C-F bond is a primary goal in organofluorine chemistry. Advances in palladium-catalyzed and other transition-metal-mediated C-H fluorination could one day enable the direct synthesis of the target molecule from a non-fluorinated precursor. acs.org

Aryl-Aryl Coupling: Beyond the C-H activation strategies mentioned in section 8.1, other novel coupling methods are emerging:

Decarboxylative Coupling: This method uses readily available carboxylic acids as aryl sources, which couple with an aryl halide while extruding CO₂, a non-toxic byproduct. This expands the range of accessible starting materials.

Coupling of Diazonium Salts: Arenediazonium salts, easily prepared from anilines, are highly reactive coupling partners that can participate in radical-based C-H arylation reactions, often under metal-free conditions. acs.orgresearchgate.net This provides an alternative pathway that avoids organometallic intermediates entirely.

The adoption of these cutting-edge methodologies will be crucial for pushing the boundaries of what is possible in the synthesis of complex, functional molecules like this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between fluorinated naphthalene precursors and dichlorophenyl derivatives. For example, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling can be employed. Reaction optimization should focus on:

  • Catalyst selection (e.g., palladium catalysts for cross-coupling).
  • Solvent systems (polar aprotic solvents like DMF or THF to stabilize intermediates).
  • Temperature control (60–100°C to balance reactivity and side-product formation).
    Purity can be enhanced via column chromatography or recrystallization using hexane/ethyl acetate mixtures. Evidence from structurally similar compounds suggests that electron-withdrawing chlorine and fluorine substituents may necessitate longer reaction times to achieve >80% yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F}-NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for aromatic fluorines), while 1H^{1}\text{H}-NMR resolves proton splitting patterns near dichlorophenyl groups .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion peak (expected m/z ≈ 253.10 for C13_{13}H8_8Cl2_2F) .
  • Infrared Spectroscopy (IR) : Peaks at 750–800 cm1^{-1} indicate C-Cl stretching, and 1220–1280 cm1^{-1} correspond to C-F bonds .

Q. What preliminary toxicological assessments should be conducted for this compound, and which model organisms are appropriate?

  • Methodological Answer : Initial toxicity screening should follow protocols for halogenated aromatics:

  • Acute Toxicity : Use OECD Test Guideline 423 in rodents (oral or inhalation exposure) to determine LD50_{50}.
  • Organ-Specific Effects : Prioritize hepatic and renal endpoints (e.g., serum ALT/AST levels, creatinine clearance) based on naphthalene derivative toxicity profiles .
  • Model Organisms : Rats and mice are standard for systemic effects; in vitro assays (e.g., HepG2 cells) can screen for hepatotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substitution patterns on biological activity?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs with varied halogen positions (e.g., 3,5-dichloro vs. 2,4-dichloro) and measure binding affinity to target proteins (e.g., cytochrome P450 enzymes).

  • Electron Density Mapping : Use computational tools (DFT calculations) to correlate substituent effects with reactivity. For example, fluorine’s electronegativity may reduce electron density at the naphthalene ring, altering π-π stacking interactions .

  • Biological Assays : Compare inhibitory effects in enzyme assays (IC50_{50}) and correlate with substituent positions.

    Analog Substituents IC50_{50} (μM) Reference
    2-(2,4-Dichlorophenyl)-1-F2-Cl, 4-Cl, 1-F12.3
    2-(3,5-Dichlorophenyl)-1-F3-Cl, 5-Cl, 1-F8.7

Q. What strategies resolve contradictions in toxicity data obtained from different experimental models?

  • Methodological Answer :

  • Dose-Response Reconciliation : Compare NOAEL/LOAEL across species using allometric scaling. For instance, discrepancies in hepatic toxicity between rodents and in vitro models may arise from metabolic differences (e.g., CYP450 isoform expression) .
  • Exposure Route Standardization : Oral and inhalation routes may yield divergent results due to bioavailability; use pharmacokinetic modeling (e.g., PBPK) to adjust for absorption rates .
  • Meta-Analysis : Pool data from multiple studies (e.g., EPA, ATSDR) and apply statistical weighting to account for sample size and methodological rigor .

Q. What experimental approaches assess the compound's interaction with specific enzymes or receptors in disease pathways?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., kinase domains or GPCRs).
  • Fluorescence Polarization : Screen for displacement of fluorescent probes in competitive binding assays (e.g., estrogen receptor antagonists).
  • Crystallography : Co-crystallize the compound with target proteins (e.g., bacterial dihydrofolate reductase) to identify binding motifs. Evidence from similar fluorinated naphthalenes suggests halogen bonds between chlorine/fluorine and active-site residues (e.g., His, Asp) are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.